2,4'-Dihydroxydiphenylmethane

Computational Chemistry Spectroscopy Material Science

2,4'-Dihydroxydiphenylmethane (2,4'-BPF) is the ortho-para isomer of bisphenol F whose asymmetric substitution pattern prevents crystallization in epoxy resins at low temperatures—a critical failure mode of 4,4'-BPF-rich formulations. This isomer's intermediate HOMO-LUMO gap and unique geometry make it the preferred scaffold for fragment-based drug discovery and an essential reference standard for isomer-resolved environmental fate modeling. Procure ≥98% pure 2,4'-BPF to ensure batch-to-batch reproducibility in specialty novolak resins, hit-to-lead synthesis, and comparative toxicological assays. Specify 2,4'-isomer content when ordering; generic BPF mixtures cannot substitute.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 2467-03-0
Cat. No. B1194992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dihydroxydiphenylmethane
CAS2467-03-0
Synonyms(2,4'-dihydroxyphenyl)methane
2,4'-bisphenol F
ortho, para-bisphenol F
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CC=C(C=C2)O)O
InChIInChI=1S/C13H12O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,14-15H,9H2
InChIKeyLVLNPXCISNPHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4'-Dihydroxydiphenylmethane (CAS 2467-03-0): A High-Selectivity Ortho-Para Bisphenol F Isomer for Epoxy Resin Customization and Fragment-Based Drug Discovery


2,4'-Dihydroxydiphenylmethane (CAS 2467-03-0), also known as 2,4'-bisphenol F (2,4'-BPF), is an ortho-para isomer of dihydroxydiphenylmethane. It is a diphenolic compound belonging to the bisphenol family, characterized by a methylene bridge linking two phenolic rings with hydroxyl groups at the 2- and 4'-positions [1]. This asymmetric substitution pattern confers distinct physicochemical and electronic properties relative to its symmetrical isomers, 4,4'-BPF and 2,2'-BPF. Industrially, it is produced during the acid-catalyzed condensation of phenol and formaldehyde, with isomer distribution governed by reaction conditions and catalyst selection [2].

Why 2,4'-Dihydroxydiphenylmethane Cannot Be Simply Substituted by Other Bisphenol F Isomers or Bisphenol A


Bisphenol F (BPF) is not a single entity but a mixture of three positional isomers—4,4'-, 2,4'-, and 2,2'-dihydroxydiphenylmethane—each with distinct electronic, steric, and physicochemical properties [1]. Generic substitution fails because these isomers exhibit divergent behaviors in critical performance dimensions: the 2,4'-isomer possesses an intermediate HOMO-LUMO gap that dictates its unique reactivity and spectral signature [2]; it demonstrates differential environmental mobility in saturated soils compared to its 4,4'- and 2,2'- counterparts [3]; and it is specifically targeted in patented manufacturing processes for its ability to impart non-crystallizing properties to epoxy resins designed for low-temperature applications [4]. Treating all BPF isomers as interchangeable overlooks these quantifiable differences, leading to suboptimal material performance or inaccurate environmental fate predictions.

2,4'-Dihydroxydiphenylmethane: Quantitative Differentiation Evidence vs. Bisphenol F Isomers and Analogs


Intermediate HOMO-LUMO Energy Gap Defines Distinct Electronic and Spectroscopic Behavior vs. 4,4'- and 2,2'-BPF

Quantum chemical calculations reveal that 2,4'-dihydroxydiphenylmethane possesses an intermediate HOMO-LUMO energy gap relative to its 4,4'- and 2,2'- isomers. The minimum energy difference occurs at 4,4'-BPF, the middle energy difference at 2,4'-BPF, and the maximum at 2,2'-BPF [1]. Consequently, electron transition in 4,4'-BPF is easier than in 2,4'-BPF, while transition in 2,2'-BPF is the most difficult [1]. Experimentally, this translates to significant variations in FTIR absorption peak strength and Raman spectra among the isomers [1].

Computational Chemistry Spectroscopy Material Science

Differential Environmental Mobility in Saturated Soils vs. 4,4'-BPF and 2,2'-BPF

Column and batch adsorption experiments with 14C-labeled compounds demonstrate that the three bisphenol F isomers exhibit variable mobility in saturated soils with high soil organic matter content [1]. The transport capacity of BPS and 4,4'-BPF is significantly stronger than that of BPA. Critically, the mobility of 2,4'-BPF differs from both 4,4'-BPF and 2,2'-BPF, with hydrogen bonding forces predominantly influencing the differential adsorption affinity between 4,4'-BPF and its isomers [1].

Environmental Science Fate and Transport Groundwater Contamination

Estrogenic Potency Positioning Among Bisphenol Analogs in BLYES Assay

In a bioluminescence yeast estrogen screen (BLYES) assay evaluating eight bisphenols, bisphenol F (BPF) exhibited estrogenic activity that was significant but lower than bisphenol AF and tetrachlorobisphenol A, while higher than bisphenol A, bisphenol E, bisphenol S, and 2,4-dihydroxybenzophenone [1]. The study provides a rank-order potency assessment, placing BPF in an intermediate position within the tested analog set.

Endocrine Disruption In Vitro Toxicology BLYES Assay

Favorable Cytotoxicity Profile vs. BPA, BPAF, and BPB Across Multiple Cell Lines

In a comparative cytotoxicity study across four different cell cultures, bisphenol F (BPF) was identified as one of the less toxic congeners among seven BPA analogues [1]. Compared to BPA, bisphenol AF, bisphenol B, bisphenol M, and bisphenol A diglycidyl ether were more toxic, whereas bisphenol S, bisphenol F, and bisphenol E were found to be less toxic [1]. The study correlated toxicity with phospholipid membrane affinity, suggesting BPF's lower membrane affinity contributes to its reduced cytotoxicity.

Cytotoxicity In Vitro Toxicology Bisphenol Alternatives

Patented High-Selectivity Synthesis Enables Isomer-Enriched 2,4'-BPF for Specialty Epoxy Resins

WO2015041614A1 discloses an improved manufacturing process for dihydroxydiphenylmethane with high selectivity for the 2,4'-isomer [1]. The process yields an isomer ratio of para-para/ortho-para/ortho-ortho in the range of 34-36:44-46:7-8 [1]. This represents a significant enrichment of the 2,4'-isomer compared to typical acid-catalyzed condensation methods, which often produce lower ortho-para fractions (e.g., 37% in some conventional processes) [2]. The high 2,4'-isomer content is critical for producing non-crystallizing grades of novolak-based epoxy resins suitable for low-temperature applications [1].

Synthetic Chemistry Epoxy Resins Process Optimization

Fragment Molecule Scaffold for Drug Discovery: Ortho-Para Geometry Enables Unique Molecular Linking

2,4'-Dihydroxydiphenylmethane is cataloged as a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification . Its ortho-para substitution pattern provides a structural basis distinct from the para-para (4,4'-BPF) and ortho-ortho (2,2'-BPF) isomers, offering different spatial orientation of the two hydroxyl groups for conjugation or further derivatization . This compound is commonly used in drug discovery and drug synthesis as a research tool for designing and screening novel drug candidates .

Fragment-Based Drug Discovery Medicinal Chemistry Chemical Biology

Optimal Scientific and Industrial Use Cases for 2,4'-Dihydroxydiphenylmethane Based on Quantitative Differentiation Evidence


Formulation of Non-Crystallizing, Low-Temperature Epoxy Resins

As demonstrated by the patented high-selectivity synthesis process [1], 2,4'-dihydroxydiphenylmethane-enriched bisphenol F is critical for manufacturing specialty novolak-based epoxy resins with excellent crystallization resistance. These resins are specifically designed for applications in colder regions where para-para (4,4'-BPF) rich resins would crystallize and fail. Formulators should specify 2,4'-BPF content when sourcing bisphenol F for such low-temperature curing applications.

Environmental Fate Studies Requiring Isomer-Specific Mobility Data

For environmental scientists modeling the transport of bisphenol F contaminants in groundwater systems, generic BPF parameters are insufficient. The differential mobility of 2,4'-BPF relative to 4,4'-BPF and 2,2'-BPF in saturated soils [2] necessitates isomer-resolved analytical methods and input parameters. Researchers should procure high-purity 2,4'-BPF as a reference standard for accurate quantification and transport modeling.

Fragment-Based Drug Discovery Leveraging Ortho-Para Scaffold Geometry

Medicinal chemists engaged in fragment-based drug discovery can utilize 2,4'-dihydroxydiphenylmethane as a core scaffold for molecular linking and expansion . Its ortho-para substitution pattern provides a unique geometric vector set that is distinct from the linear 4,4'-isomer and the sterically hindered 2,2'-isomer. This compound serves as a building block for synthesizing focused libraries exploring novel chemical space in hit-to-lead campaigns.

Comparative Toxicology and Endocrine Disruption Screening

Toxicologists assessing the safety profile of bisphenol analogues can use 2,4'-BPF as a reference compound in comparative in vitro assays. Its intermediate estrogenic potency [3] and lower cytotoxicity relative to BPA and other analogues [4] position it as a useful benchmark for evaluating novel bisphenol alternatives. Procurement of high-purity 2,4'-BPF ensures reproducible results in BLYES, cytotoxicity, and oxidative stress assays.

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